molecular formula C12H18O B8002604 1-(3-Ethylphenyl)-2-butanol

1-(3-Ethylphenyl)-2-butanol

Cat. No.: B8002604
M. Wt: 178.27 g/mol
InChI Key: GIIYSMFFHWPHJT-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2-butanol (CAS: Not explicitly provided; molecular formula: C₁₂H₁₈O, molecular weight: 178.27 g/mol) is a secondary alcohol featuring a butanol chain attached to a 3-ethyl-substituted phenyl ring. The secondary alcohol group at the 2-position may influence its solubility, reactivity, and biological interactions compared to primary alcohols or other positional isomers .

Properties

IUPAC Name

1-(3-ethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-10-6-5-7-11(8-10)9-12(13)4-2/h5-8,12-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYSMFFHWPHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-ethylbenzyl chloride reacts with butanal in the presence of magnesium to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(3-Ethylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-(3-Ethylphenyl)-2-butanol and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Biological Activity
This compound C₁₂H₁₈O 178.27 Secondary alcohol, ethylphenyl Hypothesized moderate lipophilicity
1-(3-Ethylphenyl)-1-propanol C₁₁H₁₆O 164.24 Primary alcohol, ethylphenyl Commercial availability
Baytan (Fungicide) C₁₄H₁₇ClN₃O₂ 306.76 Chlorophenoxy, triazole, 2-butanol Inhibits fungal ergosterol synthesis
Ethylephrine hydrochloride C₁₀H₁₆ClNO₂ 217.69 Ethylamino, hydroxyphenyl, ethanol Sympathomimetic agent (α-adrenergic)
1-Butanol C₄H₁₀O 74.12 Primary alcohol Stronger inhibition of PA production vs. 2-butanol

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